molecular formula C17H24O7 B1355552 4'-Formylbenzo-18-crown 6-Ether CAS No. 60835-74-7

4'-Formylbenzo-18-crown 6-Ether

Cat. No. B1355552
CAS RN: 60835-74-7
M. Wt: 340.4 g/mol
InChI Key: ALMXRNQJWRGNMG-UHFFFAOYSA-N
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Description

“4’-Formylbenzo-18-crown 6-Ether” is a chemical compound with the molecular formula C17H24O7 and a molecular weight of 340.37 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of “4’-Formylbenzo-18-crown 6-Ether” is complex. It is a macrocyclic compound, which means it consists of a ring of atoms. The ring includes 17 carbon atoms, 24 hydrogen atoms, and 7 oxygen atoms .


Chemical Reactions Analysis

Crown ethers, such as “4’-Formylbenzo-18-crown 6-Ether”, are known to complex a wide range of inorganic and organic cations as well as neutral guest species . They are widely used in several areas of fundamental and applied chemistry . The functionalisation of crown ethers is crucial to obtain compounds that could carry out multiple functions and could be incorporated in sophisticated systems .


Physical And Chemical Properties Analysis

“4’-Formylbenzo-18-crown 6-Ether” is a solid substance at 20 degrees Celsius . It has a molecular weight of 340.37 . The compound appears as a white to light yellow powder or crystal . Its melting point is 59-61 °C .

Scientific Research Applications

Cesium Ion Adsorption and Separation

The compound is used in the preparation of a cesium ion imprinted polymer (Cs(I)-IIP) by free radical thermal polymerization . This polymer can be used for the adsorption and separation of cesium ions from low-concentration solutions . The high adsorption capacity and selectivity are attributed to the introduction of imprinting technology to form specific Cs+ recognition adsorption sites .

Catalysis

4’-Formylbenzo-18-crown 6-Ether finds applications in catalysis . Its unique structure allows it to act as a catalyst in various chemical reactions .

Ion Extraction

This compound is also used in ion extraction . Its crown ether structure enables it to selectively bind and extract certain ions from a solution .

Molecular Recognition

4’-Formylbenzo-18-crown 6-Ether is used in molecular recognition . The crown ether structure can recognize and selectively bind to certain molecules, making it useful in various scientific research applications .

Phase-Transfer Catalysis (PTC) in Organic Synthesis

Crown ethers, including 4’-Formylbenzo-18-crown 6-Ether, are known to be useful in phase-transfer catalysis (PTC) in organic synthesis . They can transfer a reactant from one phase to another and thus speed up the reaction .

Ion-Selective Sensing in Analytical Chemistry

Crown ethers are used in ion-selective sensing in analytical chemistry . They can selectively bind to certain ions, allowing for their detection and measurement .

Membrane Separation Processes

Crown ethers are used in membrane separation processes . They can facilitate the transport of certain ions across a membrane, enabling the separation of ions in a mixture .

Fiber-Optic Chemical Sensing

Crown ethers are used in fiber-optic chemical sensing . They can bind to certain ions and change their optical properties, allowing for the detection and measurement of these ions .

Safety And Hazards

“4’-Formylbenzo-18-crown 6-Ether” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, get medical advice or attention . If the compound gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions of “4’-Formylbenzo-18-crown 6-Ether” and similar compounds lie in their potential applications in various areas of chemistry. Their ability to complex a wide range of ions makes them useful in many chemical reactions . Furthermore, the development of new synthesis methods and the exploration of direct functionalisation of crown ethers could open up new possibilities for these compounds .

properties

IUPAC Name

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c18-14-15-1-2-16-17(13-15)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-16/h1-2,13-14H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXRNQJWRGNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)C=O)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492136
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Formylbenzo-18-crown 6-Ether

CAS RN

60835-74-7
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Formylbenzo-18-crown 6-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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